2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: is a chemical compound with the following properties:
Molecular Weight: 457.35 g/mol
Molecular Formula: CHBrNOS
Smiles Notation: CCn1c(c2cc3ccccc3o2)nnc1SCC(Nc1ccc(cc1)[Br])=O
Preparation Methods
Industrial Production: As of now, there is no documented industrial-scale production method for this compound. Research efforts may be ongoing to optimize its synthesis for large-scale applications.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes may lead to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substitution reactions may occur at the triazole ring or other reactive sites.
Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major Products: The major products formed during these reactions would involve modifications to the triazole ring, benzofuran moiety, or phenyl group.
Scientific Research Applications
Chemistry:
Drug Discovery: Researchers may explore this compound as a potential drug candidate due to its unique structure.
Catalysis: Its functional groups could make it useful in catalytic reactions.
Anticancer Properties: Investigating its effects on cancer cells.
Neuropharmacology: Studying its impact on neurological pathways.
Materials Science:
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data on this specific compound, it shares structural features with related triazole derivatives such as:
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide:
2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide:
N-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-([5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl)acetamide:
Properties
Molecular Formula |
C24H17FN4O2S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H17FN4O2S/c25-17-10-12-18(13-11-17)26-22(30)15-32-24-28-27-23(29(24)19-7-2-1-3-8-19)21-14-16-6-4-5-9-20(16)31-21/h1-14H,15H2,(H,26,30) |
InChI Key |
RHOUZSMTZKUGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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